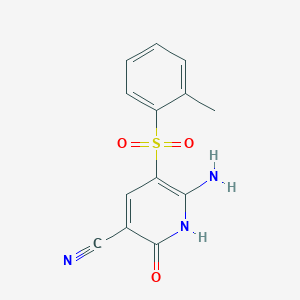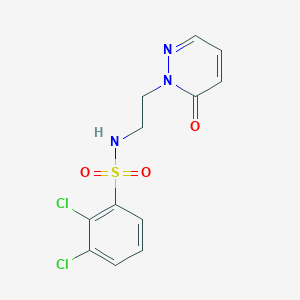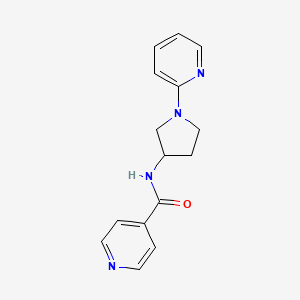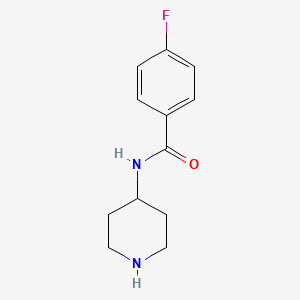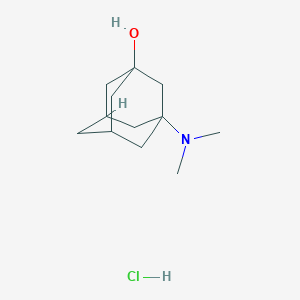
3-(Dimethylamino)adamantan-1-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Dimethylamino)adamantan-1-ol hydrochloride is a chemical compound with the molecular formula C12H22ClNO . It is used in research and has a molecular weight of 231.76.
Synthesis Analysis
The synthesis of adamantane derivatives, including 3-(Dimethylamino)adamantan-1-ol hydrochloride, involves various methods. For instance, dehydroadamantanes can be synthesized by a reaction of 1,3-dibromoadamantane with lithium in THF at room temperature . Another method involves the reaction of 3-(trifl uoromethyl)-1-nitroxyada-mantane with ethyl carbamate in 94% H2SO4 at room temperature .Molecular Structure Analysis
The molecular structure of 3-(Dimethylamino)adamantan-1-ol hydrochloride is based on the adamantane core, which is a highly symmetrical cage-like structure composed of three cyclohexane rings .Chemical Reactions Analysis
Adamantane derivatives, including 3-(Dimethylamino)adamantan-1-ol hydrochloride, are known for their high reactivity. This makes them useful as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .科学的研究の応用
Pharmaceutical Testing
3-(Dimethylamino)adamantan-1-ol hydrochloride: is utilized in pharmaceutical testing due to its chemical properties. It serves as a reference standard to ensure the accuracy and consistency of test results, which is crucial for drug development and quality control .
Synthesis of Adamantane Derivatives
This compound is a key precursor in the synthesis of various adamantane derivatives. These derivatives are significant in the development of new materials with potential applications in nanotechnology and materials science .
Polymerization Reactions
The unique structure of adamantane derivatives, including 3-(Dimethylamino)adamantan-1-ol hydrochloride , allows for polymerization reactions with electron-deficient vinyl monomers. This leads to the creation of polymers containing adamantane moieties, which are known for their thermal stability and potential use in high-performance materials .
Bioactive Compound Synthesis
Researchers leverage the reactivity of adamantane-based compounds to synthesize bioactive molecules. These molecules have applications in medicinal chemistry, where they are explored for their therapeutic potential .
High-Energy Fuels and Oils
The high reactivity and stability of adamantane derivatives make them suitable candidates for the synthesis of high-energy fuels and oils. These substances are explored for their efficiency and performance in various industrial applications .
Advanced Battery Science
Adamantane derivatives, due to their stability and unique molecular architecture, are being researched for use in advanced battery technologies. They could potentially enhance the performance and longevity of batteries .
Environmental Control Products
The chemical properties of adamantane derivatives, including 3-(Dimethylamino)adamantan-1-ol hydrochloride , are being studied for their use in environmental control products. These products aim to reduce pollution and improve environmental sustainability .
Nanodiamond-Based Materials
The compound is also being investigated for its role in creating and utilizing nanodiamond-based materials. These materials have a wide range of applications, from electronics to biomedical engineering, due to their exceptional hardness and thermal conductivity .
Safety and Hazards
将来の方向性
The future directions in the research of adamantane derivatives, including 3-(Dimethylamino)adamantan-1-ol hydrochloride, involve the development of novel methods for their preparation and the investigation of their potential applications in various fields. This includes their use as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
特性
IUPAC Name |
3-(dimethylamino)adamantan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO.ClH/c1-13(2)11-4-9-3-10(5-11)7-12(14,6-9)8-11;/h9-10,14H,3-8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJXFSWTZHAEBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C12CC3CC(C1)CC(C3)(C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



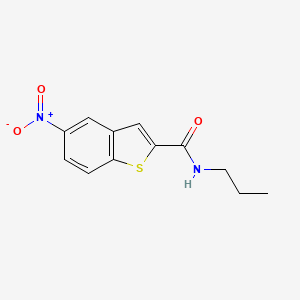

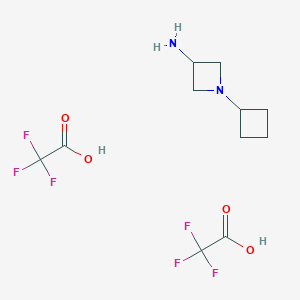

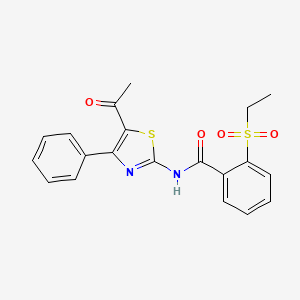
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanesulfonamide](/img/structure/B2992570.png)
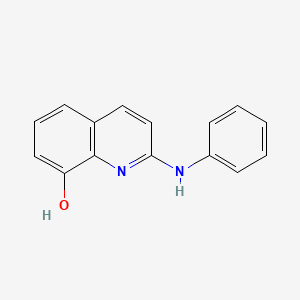
![4-({1-[(2,4-Dichlorophenyl)methyl]benzimidazol-2-yl}methyl)morpholine](/img/structure/B2992574.png)
